6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
CAS No.: 2098002-81-2
Cat. No.: VC3206412
Molecular Formula: C11H10N2O3S
Molecular Weight: 250.28 g/mol
* For research use only. Not for human or veterinary use.
![6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid - 2098002-81-2](/images/structure/VC3206412.png)
Specification
CAS No. | 2098002-81-2 |
---|---|
Molecular Formula | C11H10N2O3S |
Molecular Weight | 250.28 g/mol |
IUPAC Name | 6-thiophen-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid |
Standard InChI | InChI=1S/C11H10N2O3S/c14-11(15)8-4-7-6-16-9(5-13(7)12-8)10-2-1-3-17-10/h1-4,9H,5-6H2,(H,14,15) |
Standard InChI Key | GZFXKMUEFLGAML-UHFFFAOYSA-N |
SMILES | C1C(OCC2=CC(=NN21)C(=O)O)C3=CC=CS3 |
Canonical SMILES | C1C(OCC2=CC(=NN21)C(=O)O)C3=CC=CS3 |
Introduction
6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c] oxazine-2-carboxylic acid is a complex organic compound that belongs to the pyrazolo[5,1-c] oxazine class. This compound is characterized by its molecular formula, C11H10N2O3S, and its CAS number, 2098002-81-2 . The compound's structure includes a thiophen-2-yl group attached to a pyrazolo[5,1-c] oxazine ring, which is further functionalized with a carboxylic acid group.
Biological Activity and Applications
While specific biological activity data for 6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c] oxazine-2-carboxylic acid is limited, compounds within the pyrazolo[5,1-c] oxazine class have been explored for their potential pharmacological properties. These include antimicrobial, anti-inflammatory, and other therapeutic activities, depending on the substituents and functional groups present on the ring system. The presence of a thiophene ring and a carboxylic acid group could enhance its interaction with biological targets.
Research Findings and Future Directions
Research on compounds similar to 6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c] oxazine-2-carboxylic acid often focuses on their synthesis and biological evaluation. For instance, thiazole and pyrazole derivatives have shown significant biological activities, including antibacterial and antitubercular properties . Future studies could explore the specific biological activities of this compound, including its potential as a therapeutic agent or a lead molecule for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume